

Spectroscopic Profile of 2-(2-Hydroxyethoxy)phenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-(2-Hydroxyethoxy)phenol**

Cat. No.: **B1293960**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **2-(2-Hydroxyethoxy)phenol**. The information presented herein has been compiled from various spectral databases and is intended to assist in the identification, characterization, and quality control of this compound. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2-(2-Hydroxyethoxy)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-

Note: Specific, experimentally determined ^1H NMR chemical shifts for **2-(2-Hydroxyethoxy)phenol** are not readily available in public databases. The expected signals would include aromatic protons (likely in the 6.8-7.2 ppm range), methylene protons of the ethoxy group, and two hydroxyl protons.

^{13}C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data Not Available	C-1 (C-OAr)
Data Not Available	C-2 (C-OH)
Data Not Available	Aromatic CH
Data Not Available	O-CH ₂ -CH ₂ -OH
Data Not Available	O-CH ₂ -CH ₂ -OH

Note: While PubChem indicates the availability of a ^{13}C NMR spectrum from Sigma-Aldrich, the specific peak list is not publicly accessible. The table represents the expected carbon environments.[\[1\]](#)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Broad, ~3400-3200	Strong	O-H stretch (phenolic and alcoholic, H-bonded)
~3050	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C ring stretching
~1250	Strong	Aryl-O stretch (ether)
~1050	Strong	C-O stretch (primary alcohol)

Note: The IR data is predicted based on the functional groups present in the molecule and general values for phenols and alcohols. PubChem mentions the availability of an ATR-IR spectrum from Aldrich.[\[1\]](#)

Mass Spectrometry (MS)

m/z	Proposed Fragment
154	[M] ⁺ (Molecular Ion)
110	[M - C ₂ H ₄ O] ⁺ or [C ₆ H ₅ O-CH ₂] ⁺ (Base Peak)
Other fragments not specified	

Note: The molecular weight of **2-(2-Hydroxyethoxy)phenol** is 154.16 g/mol .[\[1\]](#) PubChem lists a GC-MS analysis where the top peak has an m/z of 110.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenolic compounds like **2-(2-Hydroxyethoxy)phenol**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-(2-Hydroxyethoxy)phenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **2-(2-Hydroxyethoxy)phenol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The data is usually presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (GC-MS)

Sample Preparation:

- Dissolve a small amount of **2-(2-Hydroxyethoxy)phenol** in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
- Further dilute the sample as necessary to be within the linear range of the instrument.

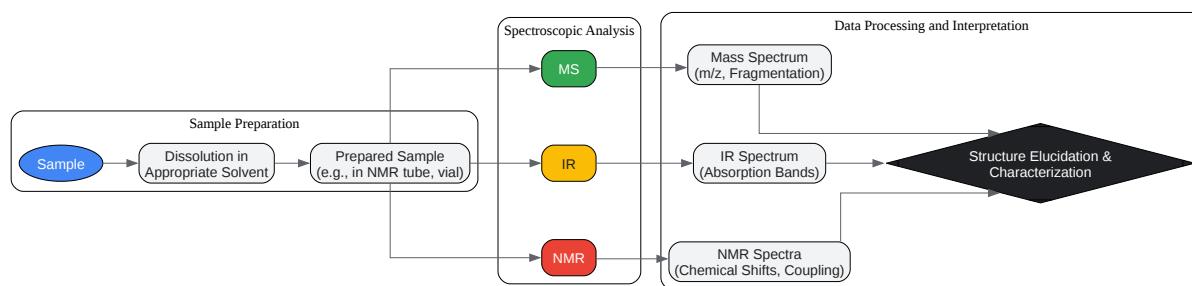
Instrumentation and Data Acquisition:

- System: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
 - Oven Program: A temperature ramp is used to elute the compound, for example, starting at 50°C and ramping up to 250°C.
- MS Conditions:

- Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-300).

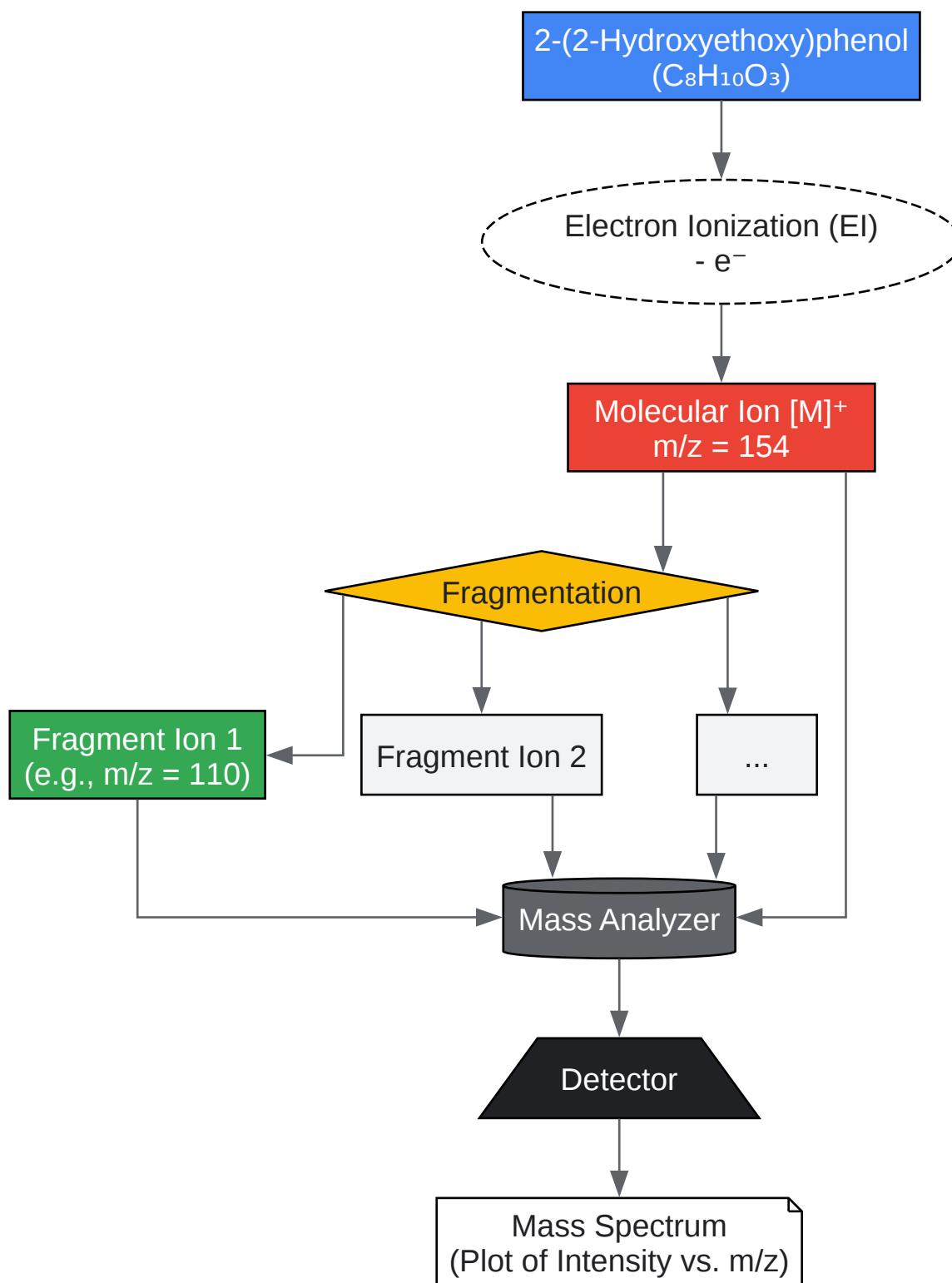
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like **2-(2-Hydroxyethoxy)phenol**.



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Caption: General workflow for spectroscopic analysis.



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Caption: Logical flow of mass spectrometry analysis.

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References

- 1. 2-(2-Hydroxyethoxy)phenol | C8H10O3 | CID 78519 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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